molecular formula C24H25N3O3 B2396786 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637747-19-4

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

カタログ番号: B2396786
CAS番号: 637747-19-4
分子量: 403.482
InChIキー: SGIKCUFLVAPASB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a novel, potent small-molecule inhibitor with significant research value in oncology, particularly in the study of hematologic malignancies. Its primary mechanism of action involves the potent and selective inhibition of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML) [https://pubmed.ncbi.nlm.nih.gov/38583127/]. By targeting both wild-type and internal tandem duplication (ITD) mutant forms of FLT3, this compound effectively blocks the constitutive signaling through this pathway, leading to the induction of apoptosis and cell cycle arrest in susceptible leukemic cell lines. Research demonstrates that this chromenone-based compound exhibits promising anti-proliferative efficacy, making it a valuable chemical probe for investigating FLT3-driven oncogenesis and validating FLT3 as a therapeutic target [https://pubmed.ncbi.nlm.nih.gov/38583127/]. Its application extends to in vitro and in vivo models of AML, where it is used to study mechanisms of drug resistance, synergize with other chemotherapeutic agents, and elucidate downstream signaling cascades involving STAT5, MAPK, and PI3K/Akt. The unique structural motif, incorporating a chromen-4-one scaffold, is a subject of interest in medicinal chemistry for the design of next-generation kinase inhibitors. This reagent is therefore essential for researchers aiming to dissect the molecular pathology of leukemia and advance the preclinical development of targeted cancer therapies.

特性

IUPAC Name

3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-15-12-16-22(29)18(24-25-19-8-4-5-9-20(19)26-24)14-30-23(16)17(21(15)28)13-27-10-6-3-7-11-27/h4-5,8-9,12,14,28H,2-3,6-7,10-11,13H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIKCUFLVAPASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one , also known by its CAS number 637747-35-4 , is a synthetic derivative of chromone and benzimidazole. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer, anti-inflammatory, and neuroprotective domains.

The molecular formula of the compound is C25H27N3O3C_{25}H_{27}N_{3}O_{3} with a molar mass of 417.5 g/mol . The structure features a chromone backbone substituted with a benzimidazole moiety and a piperidine side chain, which may contribute to its diverse biological effects.

PropertyValue
Molecular FormulaC25H27N3O3
Molar Mass417.5 g/mol
CAS Number637747-35-4

Anticancer Activity

Recent studies have indicated that derivatives of benzimidazole and chromone exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

  • In vitro Studies :
    • The compound demonstrated cytotoxicity against MCF7 (breast cancer) and U87 (glioblastoma) cell lines, with IC50 values indicating effective inhibition of cell proliferation.
    • Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
  • In vivo Studies :
    • In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups. This highlights its potential as a therapeutic agent in oncology .

Anti-inflammatory Activity

The compound has also shown promise in modulating inflammatory pathways. Research indicates that it can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.

Activity TypeIC50 Value
COX-1 Inhibition25.91 ± 0.77%
COX-2 Inhibition85.91 ± 0.23%

These findings suggest that the compound may serve as an anti-inflammatory agent, potentially useful in treating conditions characterized by chronic inflammation .

Neuroprotective Effects

Emerging evidence suggests that derivatives of this compound may possess neuroprotective properties. The presence of the piperidine moiety is hypothesized to enhance blood-brain barrier permeability, allowing for central nervous system effects.

  • Mechanism of Action :
    • The compound may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage.
    • Preliminary studies have indicated potential benefits in models of neurodegenerative diseases .

Case Studies and Research Findings

Several case studies have explored the biological activities of structurally related compounds:

  • Study on Anticancer Efficacy : A derivative demonstrated an IC50 value of 45.2 μM against U87 glioblastoma cells, showing comparable efficacy to established chemotherapeutics .
  • Inflammation Models : In murine models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential for therapeutic use in inflammatory diseases .

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one exhibit significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, with studies showing its effectiveness against various cancer cell lines, including breast and lung cancer cells.

Case Study Example:
A recent study demonstrated that derivatives of this compound inhibited tubulin polymerization, leading to cell cycle arrest and apoptosis in BT-474 and HeLa cell lines . The compound displayed an IC50 value of 0.99 ± 0.01 μM against the BT-474 cancer cell line.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Its structural features suggest potential efficacy against various bacterial and fungal strains.

Research Findings:
In vitro assays have shown that certain derivatives exhibit broad-spectrum antimicrobial activity, making them candidates for further development into therapeutic agents .

Neuropharmacology

The presence of the piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible use as anxiolytics or antidepressants.

Potential Mechanism:
The interaction with serotonin and dopamine receptors is hypothesized to contribute to the observed neuropharmacological effects .

Anti-inflammatory Effects

Research has suggested that derivatives of this compound may possess anti-inflammatory properties. The hydroxyl group in the chromenone core is believed to play a critical role in modulating inflammatory pathways.

Comparative Analysis:

Compound NameStructural FeaturesBiological Activity
3-(1H-benzothiazol-2-yl)-6-methoxy-coumarinMethoxy groupAntimicrobial
3-(1H-benzimidazolyl)-6-nitro-coumarinNitro substitutionAntioxidant
3-(1H-benzo[d]imidazol-2-yl)-6-chloro-coumarinChlorine substitutionAnti-inflammatory

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including nitration followed by Mannich reactions with piperidine derivatives . These synthetic strategies allow for the modification of functional groups, potentially enhancing biological activity.

Structure-Bioactivity Relationship

The unique combination of functional groups in this compound enhances its solubility and bioavailability compared to other derivatives, which may provide synergistic effects on its pharmacological properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

Modifications on the Benzimidazole Ring

Methyl-Substituted Analogs
  • Example : 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
    • Key Difference : A methyl group is added to the N1 position of the benzimidazole ring.
    • Impact : Methylation may enhance metabolic stability by reducing oxidative degradation of the heterocycle. This modification is common in drug design to improve pharmacokinetics .
Thioether-Functionalized Derivatives
  • Example : ZR-1 to ZR-8 (e.g., ZR-7: 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-methylpiperazin-1-yl)ethan-1-one)
    • Key Difference : Replacement of the hydroxyl group with thioether linkages.
    • Impact : Thioether derivatives exhibit enhanced antimicrobial activity, with MIC values against pathogens like S. aureus and E. coli (Table 1) .

Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives

Compound MIC (μg/mL) S. aureus MIC (μg/mL) E. coli
Target Compound Data not reported Data not reported
ZR-7 12.5 ± 0.5 25.0 ± 1.0

Variations in the Piperidine/Piperazine Side Chain

Piperazinylmethyl Substituents
  • Example : 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
    • Key Difference : Replacement of piperidine with a 4-methylpiperazine group.
    • Impact :
  • Molecular Weight : Increases to 432.51 g/mol (vs. 306.32 for the target compound).
  • Physicochemical Properties : Higher density (1.31 g/cm³) and boiling point (641.4°C) due to increased polarity .
  • Bioactivity : Piperazine groups often improve water solubility and receptor binding in kinase inhibitors .
3-Methylpiperidinylmethyl Substituents
  • Example: 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one Key Difference: A methyl group on the piperidine ring.

Heterocycle Replacement: Benzimidazole vs. Benzothiazole

  • Example : 3-(Benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
    • Key Difference : Benzimidazole replaced with benzothiazole.
    • Impact :
  • Electronic Properties : Benzothiazole has a stronger electron-withdrawing effect, altering charge distribution and hydrogen-bonding capacity .
  • Biological Activity : The benzothiazole analog (CAS 222716-34-9) is reported as SKP2in, a potent inhibitor of the Skp2-p300 interaction, with applications in cancer research .

Table 2: Structural and Functional Comparison

Compound Heterocycle Side Chain Molecular Weight (g/mol) Key Application
Target Compound Benzimidazole Piperidinylmethyl 306.32 Under investigation
SKP2in (CAS 222716-34-9) Benzothiazole Piperidinylmethyl 420.52 Cancer research
8-[(4-Methylpiperazinyl)methyl] analog Benzimidazole 4-Methylpiperazinylmethyl 432.51 Kinase inhibition

Q & A

Basic: What synthetic methodologies are most effective for constructing the chromen-4-one core with benzo[d]imidazole and piperidine substituents?

Answer:
The synthesis typically involves multi-step protocols:

Chromen-4-one formation : Cyclization of substituted 2'-hydroxyacetophenones via Claisen-Schmidt condensation or Baker-Venkataraman rearrangement .

Benzo[d]imidazole coupling : Use Ullmann or Buchwald-Hartwig cross-coupling to attach the benzoimidazole moiety at the C-3 position. Copper(I)/pyridonate systems (e.g., as in oxidative homocoupling of azoles) improve yield and regioselectivity .

Piperidine functionalization : Introduce the piperidin-1-ylmethyl group at C-8 via reductive amination or nucleophilic substitution, ensuring steric hindrance is minimized .
Key validation : NMR, HRMS, and elemental analysis confirm structural integrity .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural conformation?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Resolve substituent positions (e.g., ethyl at C-6, hydroxy at C-7) and confirm piperidine methylene linkage .
    • IR Spectroscopy : Identify hydroxy (-OH) stretching (~3200 cm⁻¹) and chromen-4-one carbonyl (~1650 cm⁻¹) .
  • Chromatography :
    • HPLC-PDA : Assess purity (>98%) and detect byproducts from incomplete coupling reactions .
  • Mass Spectrometry :
    • HRMS-ESI : Confirm molecular formula (e.g., [M+H]+ for C24H24N3O3) .

Advanced: How can researchers design experiments to evaluate structure-activity relationships (SAR) for antimicrobial activity?

Answer:

Variable substituent libraries : Synthesize analogs with modified groups (e.g., replacing ethyl with methyl/propyl at C-6, altering piperidine N-substituents) .

In vitro assays :

  • MIC/MBC testing : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects .

Mechanistic studies :

  • Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to assess disruption of bacterial membranes .
  • Enzyme inhibition : Screen against bacterial topoisomerases or efflux pumps .

Advanced: What methodologies assess the environmental fate and ecological risks of this compound?

Answer:

  • Environmental persistence :
    • Hydrolysis/photolysis studies : Conduct under controlled pH/UV conditions to measure degradation half-life (t1/2) .
    • Soil adsorption : Use batch equilibrium (OECD 106) to determine Koc (organic carbon partition coefficient) .
  • Ecotoxicity :
    • Daphnia magna acute toxicity : 48-hour LC50 testing .
    • Algal growth inhibition : Assess effects on Chlorella vulgaris biomass .

Advanced: How can conflicting pharmacological data (e.g., varying IC50 values) be resolved across studies?

Answer:

Standardized protocols :

  • Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .

Statistical rigor :

  • Use ANOVA with post-hoc Tukey tests to compare replicates (≥4 replicates per condition) .

Meta-analysis :

  • Pool data from multiple studies, adjusting for variables (e.g., solvent/DMSO concentration, bacterial strain divergence) .

Advanced: What computational approaches predict binding interactions with biological targets (e.g., kinases, GPCRs)?

Answer:

Molecular docking :

  • Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase) .

QSAR modeling :

  • Develop 2D/3D-QSAR models with descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .

MD simulations :

  • Run 100-ns simulations (AMBER force field) to assess binding stability and conformational changes .

Advanced: How can researchers optimize experimental design for in vivo efficacy studies?

Answer:

Animal models :

  • Murine infection models : Use neutropenic mice for systemic infection (e.g., Candida albicans) with dose-ranging (5–50 mg/kg) .

Pharmacokinetics :

  • IV/PO administration : Measure plasma concentration-time profiles (LC-MS/MS) to calculate AUC, Cmax, and t1/2 .

Toxicity screening :

  • Hematological/biochemical panels : Monitor liver/kidney function post-treatment .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。